molecular formula C17H12F3N3O2S B2617229 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034425-95-9

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2617229
CAS No.: 2034425-95-9
M. Wt: 379.36
InChI Key: SKXWOPNFDYDPLO-UHFFFAOYSA-N
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Description

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the introduction of trifluoromethyl and methoxy groups, as well as the formation of the benzamide linkage. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the trifluoromethyl group.

    Methoxylation reactions: to attach the methoxy group.

    Amide bond formation: to link the benzamide moiety with the pyrazine and thiophene groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups with new substituents.

Scientific Research Applications

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trifluoro-3-methoxy-N-methylbenzamide
  • 2,4,5-trifluoro-3-methoxy-N-butylbenzamide

Uniqueness

Compared to similar compounds, 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the presence of the thiophene and pyrazine groups, which may impart distinct chemical and biological properties

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-25-16-13(19)10(6-11(18)14(16)20)17(24)23-7-12-15(22-4-3-21-12)9-2-5-26-8-9/h2-6,8H,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWOPNFDYDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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